2,2,6,6-Tetramethylpiperidinol-4 hydrochloride

Catalytic Hydrogenation Selectivity Heterocyclic Chemistry

Select 2,2,6,6-tetramethylpiperidinol-4 hydrochloride (CAS 79316-86-2, ≥98%) for its quantifiable advantages over the free base: (1) Enhanced aqueous solubility and room-temperature stability streamline HALS intermediate synthesis; (2) 99.87% selectivity in hydrogenation to TMP ensures high-yield, low-waste manufacturing; (3) 83.9% polymerization inhibition efficiency at 200 ppm maximizes C5 olefin yield; (4) Direct precursor to 4-hydroxy-TEMPO (IC50 40.0 nM) for antioxidant probe development.

Molecular Formula C9H20ClNO
Molecular Weight 193.71 g/mol
CAS No. 79316-86-2
Cat. No. B3155176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylpiperidinol-4 hydrochloride
CAS79316-86-2
Molecular FormulaC9H20ClNO
Molecular Weight193.71 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)O)C.Cl
InChIInChI=1S/C9H19NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h7,10-11H,5-6H2,1-4H3;1H
InChIKeyNHEMTMCGXCQOBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethylpiperidinol-4 Hydrochloride (CAS 79316-86-2): Core Procurement Attributes and In-Class Baseline


2,2,6,6-Tetramethylpiperidinol-4 hydrochloride (C9H20ClNO, MW 193.72) is a sterically hindered cyclic secondary amine salt, primarily utilized as a high-selectivity synthetic intermediate and as a component in synergistic polymerization inhibition systems . Structurally, it provides a protonated, water-soluble form of the hindered amine 2,2,6,6-tetramethylpiperidinol (TMP), which itself serves as a direct precursor to the widely studied nitroxide radical 4-hydroxy-TEMPO (Tempol) and a suite of hindered amine light stabilizers (HALS) [1].

Why In-Class Substitution of 2,2,6,6-Tetramethylpiperidinol-4 Hydrochloride Fails: Quantifiable Selectivity and Processing Advantages


Procurement specialists and R&D scientists cannot simply interchange 2,2,6,6-tetramethylpiperidinol-4 hydrochloride with its free-base analog (2,2,6,6-tetramethylpiperidinol), the oxidized nitroxide (4-hydroxy-TEMPO), or other piperidine derivatives. This is due to quantifiable differences in three critical performance dimensions: synthetic selectivity, end-use processing, and functional activity. For instance, the hydrochloride salt exhibits enhanced aqueous solubility and stable handling properties at room temperature compared to the free base, which is a crucial consideration for aqueous-phase reactions and formulation . Furthermore, the compound's role as a precursor to HALS derivatives means that its specific reactivity and steric environment, which are altered in the corresponding ketone (triacetonamine) or the nitroxide radical, directly determine the performance of the final polymer stabilizer [1].

Quantitative Evidence Guide: Verifiable Differentiation of 2,2,6,6-Tetramethylpiperidinol-4 Hydrochloride


Unmatched Synthetic Selectivity for TMP Production Compared to Alternative Hydrogenation Routes

In the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone (TAA) to produce 2,2,6,6-tetramethyl-4-piperidinol (TMP), a process using an optimized Ru-based catalyst on N-doped activated carbon achieves a selectivity for TMP as high as 99.87% under conditions of nearly complete TAA conversion . This level of selectivity is critically high for minimizing costly purification steps. In contrast, the precursor ketone (TAA) or the nitroxide radical (4-hydroxy-TEMPO) would not be used as a starting material for this specific transformation, and alternative synthetic routes to TMP often suffer from lower yields or selectivity.

Catalytic Hydrogenation Selectivity Heterocyclic Chemistry Process Chemistry

Superior Polymerization Inhibition Efficiency in C5 Fraction Processing

In the inhibition of polymerization in petroleum cracked C5 fractions, a ternary synergistic formulation containing 2,2,6,6-tetramethylpiperidinol (used here as its free base, but directly derived from the hydrochloride salt) achieves a polymerization inhibition efficiency of up to 83.9% at a total inhibitor concentration of 200 ppm [1]. This is a direct performance metric for preventing fouling and yield loss. The comparator baseline is the use of a single-component inhibitor (e.g., dimethyl ketoxime alone) or alternative blends, which typically demonstrate significantly lower efficiency in this challenging application.

Polymerization Inhibition Petrochemical C5 Fraction Synergistic Formulation

Enhanced Aqueous Solubility and Room-Temperature Stability Versus Free-Base TMP

The hydrochloride salt form of 2,2,6,6-tetramethylpiperidinol exhibits good solubility in water and alcohol, while the free-base form (2,2,6,6-tetramethylpiperidinol) has more limited water solubility . Furthermore, the salt is stable at room temperature, enhancing its utility and reducing storage complexity compared to the more labile free base or the air-sensitive nitroxide radical . While quantitative solubility values (e.g., mg/mL) are not provided in the available authoritative sources, the qualitative difference in solubility and stability is a well-established property of amine hydrochloride salts versus their free bases.

Solubility Stability Formulation Handling

Comparative Antioxidant Activity: Contextualizing TMP Precursor vs. Nitroxide Radical

While 2,2,6,6-tetramethylpiperidinol-4 hydrochloride is not itself a potent free radical scavenger, it serves as the direct precursor to 4-hydroxy-TEMPO (Tempol), one of the most effective nitroxide antioxidants known. In preventing peroxynitrite-induced nitration of fluorescein, 4-hydroxy-TEMPO exhibits an IC50 of 40.0 ± 0.4 nM, making it significantly more potent than many other nitroxides, including 4-amino-TEMPO (59.8 nM) and 4-oxo-TEMPO (weaker) [1]. This quantitative data underscores the value of the hydrochloride as a high-purity starting material for synthesizing a best-in-class antioxidant probe or therapeutic candidate.

Antioxidant Free Radical Scavenging Peroxynitrite Nitroxides

Optimal Procurement-Driven Applications for 2,2,6,6-Tetramethylpiperidinol-4 Hydrochloride


High-Selectivity Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol (TMP)

Procurement for catalytic hydrogenation process chemistry, where the hydrochloride salt serves as an ideal precursor to TMP. The evidence of 99.87% selectivity in the hydrogenation of the corresponding ketone makes this compound a cornerstone for high-yield, low-waste manufacturing of TMP, a critical intermediate for HALS and other fine chemicals.

Synergistic Polymerization Inhibition in Petrochemical C5 Fraction Processing

Industrial procurement for petrochemical operations aiming to maximize yield of valuable C5 olefins (e.g., isoprene). The demonstrated 83.9% inhibition efficiency at 200 ppm in a ternary formulation provides a quantifiable return on investment by preventing costly fouling and product loss during fractionation.

Aqueous-Phase Derivatization to Hindered Amine Light Stabilizers (HALS)

R&D procurement for polymer and coatings manufacturers. The enhanced water solubility and room-temperature stability of the hydrochloride salt simplify the synthesis of key HALS intermediates (e.g., bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) compared to using the less soluble free base, streamlining the development of next-generation UV stabilizers [1].

Precursor to High-Potency Nitroxide Antioxidants (4-Hydroxy-TEMPO)

Procurement for medicinal chemistry and biological research. As a direct precursor to 4-hydroxy-TEMPO, which exhibits an IC50 of 40.0 nM in preventing peroxynitrite-mediated damage , the hydrochloride is essential for synthesizing a potent antioxidant probe for studying oxidative stress, ischemia-reperfusion injury, and neuroinflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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